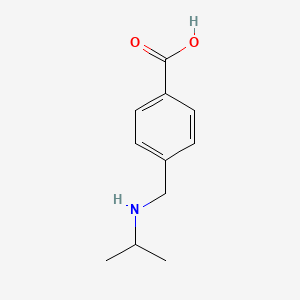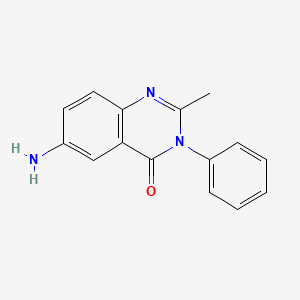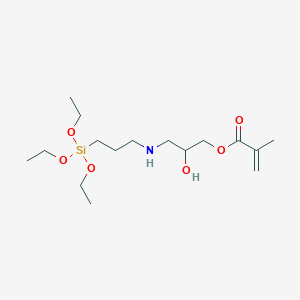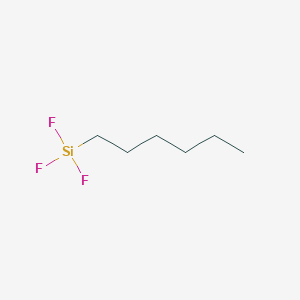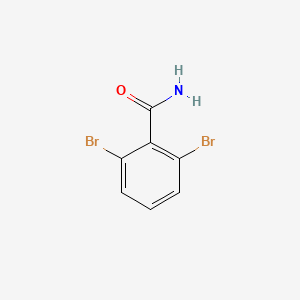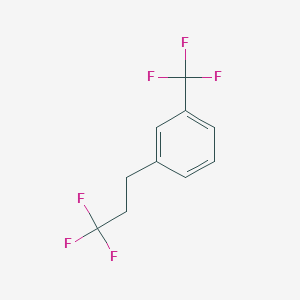![molecular formula C10H14O2 B3175948 8-Ethynyl-1,4-dioxaspiro[4.5]decane CAS No. 96184-86-0](/img/structure/B3175948.png)
8-Ethynyl-1,4-dioxaspiro[4.5]decane
Descripción general
Descripción
8-Ethynyl-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 g/mol .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, has been reported in the literature. The synthesis involved the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material and selective deketalization in an acidic solution .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 . The compound has a topological polar surface area of 18.5 Ų and a complexity of 197 . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 166.22 g/mol . The compound has a topological polar surface area of 18.5 Ų and a complexity of 197 . It has no hydrogen bond donors and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Flexible Synthesis of Spiroacetals : A study describes the flexible synthesis of enantiomerically pure dioxaspirodecanes, including 1,4-dioxaspiro[4.5]decane derivatives. This synthesis utilizes homopropargylic alcohols derived from epoxides, highlighting the compound's potential as a precursor in organic synthesis (Schwartz et al., 2005).
- Characterization in Nonlinear Optical Materials : Research on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a compound similar to 8-Ethynyl-1,4-dioxaspiro[4.5]decane, demonstrated its utility in nonlinear optical devices, particularly for frequency doublers in the blue region of laser diodes (Kagawa et al., 1994).
- Use as Bifunctional Synthetic Intermediate : The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to this compound, is identified as a useful bifunctional synthetic intermediate in the production of various organic chemicals, including pharmaceutical intermediates and insecticides (Zhang Feng-bao, 2006).
Applications in Organic Synthesis
- Mass Spectrometric Study : A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provides insights into the molecular structure and fragmentation patterns, valuable for chemical analysis and synthesis (Solomons, 1982).
- Synthesis of Nitro-Substituted Derivatives : The synthesis of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane illustrates the compound's adaptability in creating structurally complex and functionalized molecules (Atroshchenko et al., 1999).
Supramolecular Chemistry
- Supramolecular Arrangements : Research on cyclohexane-5-spirohydantoin derivatives, structurally related to this compound, highlights the role of substituents in forming supramolecular arrangements, useful in the design of complex molecular systems (Graus et al., 2010).
Phase Equilibria in Alternative Solvents
- Phase Equilibria Study : A study on 1,4-dioxaspiro[4.5]decane-2-methanol, a protected glycerol derivative, examines its solubility in sustainable solvents. This research is crucial for designing alternative reactions and processes involving these mixtures (Melo et al., 2012).
Advanced Organic Synthesis Techniques
- Aminocarbonylation Reaction : A study demonstrates the use of 1,4-dioxaspiro[4.5]decane derivatives in palladium-catalyzed aminocarbonylation reactions, a key technique in modern organic synthesis (Farkas et al., 2015).
Safety and Hazards
The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethynyl-1,4-dioxaspiro[4Its physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is predicted to be 2.57 (iLOGP) and 1.26 (XLOGP3), which may influence its distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 8-Ethynyl-1,4-dioxaspiro[4.5]decane, it is recommended to be stored in a sealed, dry environment at 2-8°C .
Análisis Bioquímico
Biochemical Properties
8-Ethynyl-1,4-dioxaspiro[4.5]decane plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The ethynyl group in this compound can form covalent bonds with the active site of these enzymes, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as glutathione, a key antioxidant in cells, potentially affecting redox balance and cellular detoxification processes .
Cellular Effects
This compound has been observed to influence various cellular processes. In hepatocytes, this compound can alter cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, particularly genes involved in detoxification and stress response. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects highlight the compound’s potential to influence cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The ethynyl group of the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . This inhibition can affect various metabolic pathways, including those involved in drug metabolism and detoxification. Additionally, this compound can bind to transcription factors, altering their activity and subsequently affecting gene expression . These molecular interactions underscore the compound’s ability to modulate biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits stability under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the effects of this compound on cellular function have been observed to diminish after extended exposure, suggesting potential adaptive responses by cells . In in vivo studies, long-term exposure to the compound can lead to cumulative effects on liver function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild enzyme inhibition and moderate changes in gene expression . At higher doses, this compound can cause significant toxicity, including hepatotoxicity and oxidative stress . These adverse effects highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound can inhibit the activity of these enzymes, affecting the metabolism of various endogenous and exogenous substrates. Additionally, this compound can influence the levels of metabolites involved in detoxification processes, such as glutathione conjugates . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further modulating its activity and function .
Propiedades
IUPAC Name |
8-ethynyl-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRERRXSGHFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

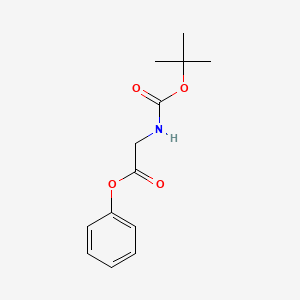
![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)
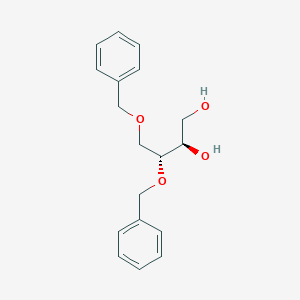
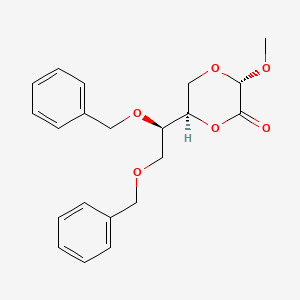
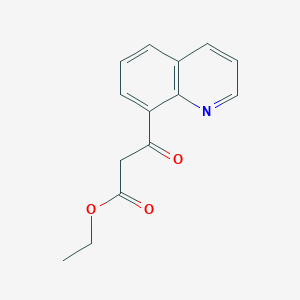
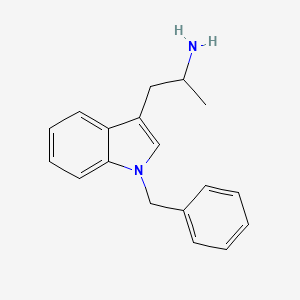
![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)
